molecular formula C21H24N2O5 B2546877 2-(2-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide CAS No. 921561-43-5

2-(2-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide

Cat. No. B2546877
CAS RN: 921561-43-5
M. Wt: 384.432
InChI Key: ACKGBSPLBAUZBK-UHFFFAOYSA-N
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Description

The compound 2-(2-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide is a synthetic molecule that may be related to the class of N-substituted acetamide derivatives. These compounds are of interest in medicinal chemistry due to their potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with phenoxypropanolamine and thiazolidinedione moieties have been synthesized and evaluated for their biological activities, particularly as β3-adrenergic receptor agonists and for their hypoglycemic effects .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions under mild conditions to yield the desired acetamide derivatives. For instance, the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides with a phenoxypropanolamine moiety was achieved, and these compounds showed promising biological activities . Similarly, novel acetamide derivatives with a 2-methoxyphenoxy moiety were synthesized in good yields, indicating that the synthesis of such compounds is feasible and can be optimized for better yields .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their interaction with biological targets. The presence of a phenoxy moiety and the substitution pattern on the acetamide nitrogen are key factors that influence the biological activity of these molecules. The specific interactions with β3-adrenergic receptors, as well as the hypoglycemic activity observed in animal models, suggest that the molecular structure of these compounds is conducive to pharmacological activity .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the functional groups present in the molecule. The phenoxy and thiazolidinedione moieties, for example, are likely to be involved in interactions with biological targets. The compounds synthesized in the studies were designed to selectively activate β3-adrenergic receptors, which implies that the chemical structure allows for specific receptor binding and activation .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, stability, and lipophilicity, are important for their pharmacokinetic profile. While the provided papers do not detail these properties for the specific compound , they do report significant hypoglycemic activity in animal models for similar compounds, which suggests favorable bioavailability and biological activity .

Scientific Research Applications

Metabolism Studies

Research on compounds such as chloroacetamide herbicides (e.g., alachlor) and their metabolism by human liver microsomes and cytochrome P450 isoforms highlights the importance of studying metabolic pathways for understanding the toxicological and pharmacokinetic profiles of chemicals. Such studies can shed light on the metabolic stability and potential toxic metabolites of related compounds, including "2-(2-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide" (Coleman et al., 1999).

Antimicrobial and Antitumor Activity

The design and synthesis of new derivatives, such as 1,3,4-oxadiazole-benzothiazole and hydrazone compounds, demonstrate significant antimicrobial and antiproliferative activities against various bacteria, fungi, and tumor cell lines. This suggests potential applications of "this compound" in the development of new chemotherapeutic agents (Kaya et al., 2017).

Synthesis and Chemical Analysis

The synthesis and evaluation of novel chemical entities, such as benzothiazole amides with specific moieties for selective receptor targeting, highlight the importance of chemical synthesis in drug discovery. Such methodologies could be applied to the synthesis and functional evaluation of "this compound" for identifying potential pharmacological targets (Maruyama et al., 2012).

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-21(2)13-28-18-11-14(9-10-15(18)23(3)20(21)25)22-19(24)12-27-17-8-6-5-7-16(17)26-4/h5-11H,12-13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKGBSPLBAUZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3OC)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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